

The Synthesis and Discovery of Tetrakis(dimethylamino)diboron: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(dimethylamino)diboron*

Cat. No.: *B157049*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis, discovery, and key applications of **tetrakis(dimethylamino)diboron**, $B_2(NMe_2)_4$. It is a critical reagent and precursor in modern organoboron chemistry. This document details the seminal synthetic procedures, presents key physical and spectroscopic data in a structured format, and outlines its utility in catalysis and as a precursor to other valuable diboron reagents. Experimental protocols for its synthesis and its use in palladium-catalyzed borylation reactions are provided, alongside visualizations of key chemical transformations to facilitate a deeper understanding of the underlying chemistry.

Introduction and Historical Context

The field of diboron chemistry was significantly advanced with the discovery of **tetrakis(dimethylamino)diboron**. In 1954, Urry and co-workers first reported the formation of $B_2(NMe_2)_4$ from the reaction of diboron tetrachloride with dimethylamine, though at the time, only elemental analysis was provided as evidence.^[1] A more practical and higher-yielding synthesis was later developed by Brotherton and co-workers in 1960, which established a foundational method for accessing this important compound.^[1]

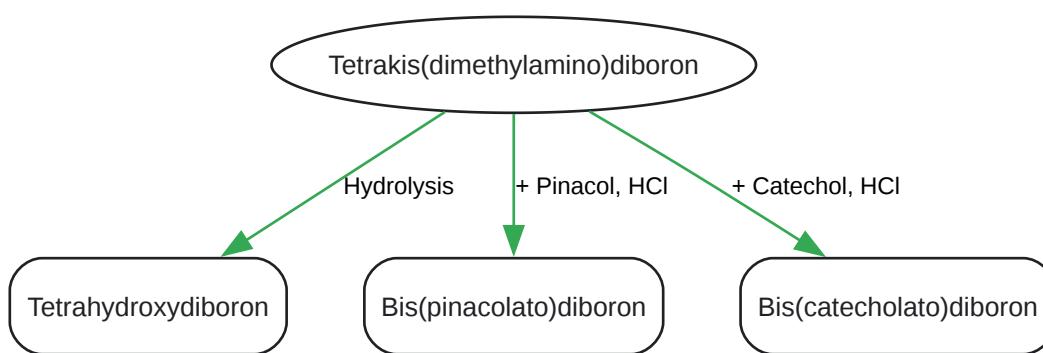
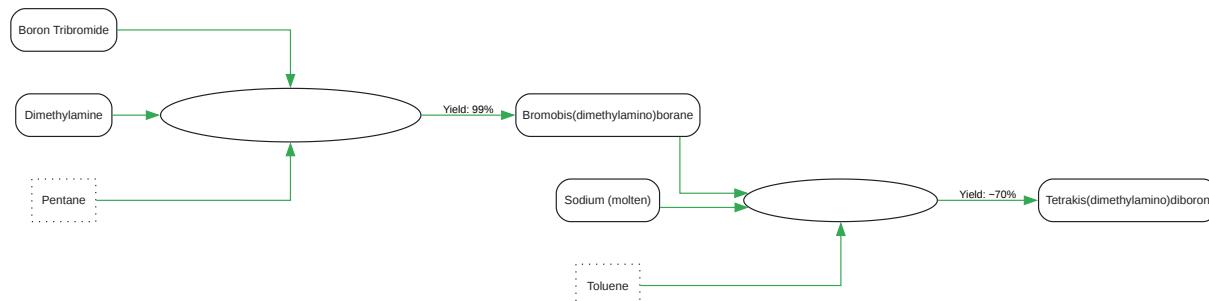
Tetrakis(dimethylamino)diboron has since become a cornerstone reagent in organoboron chemistry. Its primary significance lies in its role as a versatile precursor to a wide array of other diboron compounds, including tetrahydroxydiboron ($B_2(OH)_4$), bis(pinacolato)diboron (B_2Pin_2), and bis(catecholato)diboron (B_2Cat_2).^[1] These reagents are extensively used in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. Furthermore, $B_2(NMe_2)_4$ itself is a competent reagent for the palladium-catalyzed borylation of aryl and heteroaryl halides.

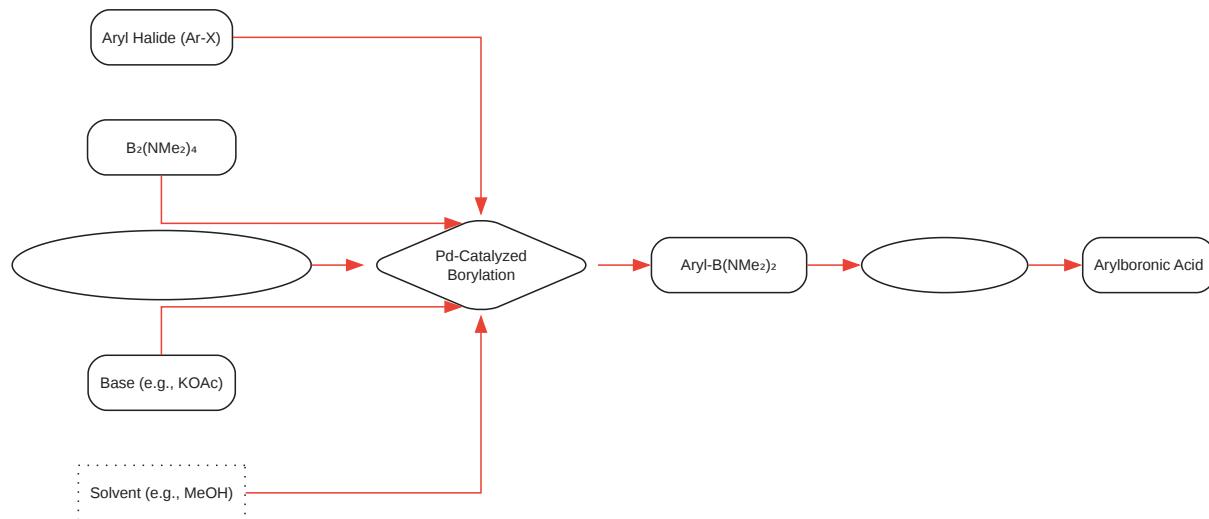
Physicochemical and Spectroscopic Data

Tetrakis(dimethylamino)diboron is a colorless, moisture-sensitive liquid. Its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physical Properties of **Tetrakis(dimethylamino)diboron**

Property	Value	Reference
Molecular Formula	$C_8H_{24}B_2N_4$	
Molecular Weight	197.93 g/mol	
Appearance	Colorless liquid	
Melting Point	-33 °C	[2]
Boiling Point	55-57 °C @ 2.5 mmHg	[2]
Density	0.926 g/mL at 25 °C	



Table 2: Spectroscopic Data of **Tetrakis(dimethylamino)diboron**


Technique	Data	Reference
¹ H NMR	δ (ppm): 2.65 (s, 24H, N(CH ₃) ₂)	
¹³ C NMR	δ (ppm): 40.5 (N(CH ₃) ₂)	
¹¹ B NMR	δ (ppm): 42.0	[3]
Infrared (IR)	Key absorptions (cm ⁻¹): 2940, 1490, 1390, 1180, 1100	
Mass Spectrometry (MS)	m/z: 198 (M ⁺)	

Synthesis of Tetrakis(dimethylamino)diboron

The most reliable and widely cited method for the synthesis of **tetrakis(dimethylamino)diboron** is the reductive coupling of a halobis(dimethylamino)borane, as developed by Brotherton and co-workers. The following is a detailed experimental protocol adapted from established literature procedures.[2]

Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Synthesis and Discovery of Tetrakis(dimethylamino)diboron: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157049#synthesis-and-discovery-of-tetrakis-dimethylamino-diboron>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com